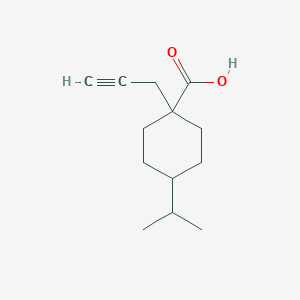
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids This compound features a cyclohexane ring substituted with a prop-2-yn-1-yl group and a propan-2-yl group, along with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives followed by functional group transformations. For example:
Step 1: Alkylation of cyclohexanone with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
Step 2: Reduction of the resulting product to obtain the corresponding cyclohexanol derivative.
Step 3: Oxidation of the cyclohexanol to form the cyclohexanone derivative.
Step 4: Alkylation with propan-2-yl bromide to introduce the propan-2-yl group.
Step 5: Carboxylation of the resulting compound to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid would depend on its specific interactions with molecular targets. Generally, compounds of this nature may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane carboxylic acid: A simpler analog without the prop-2-yn-1-yl and propan-2-yl groups.
1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.
4-(Propan-2-yl)cyclohexane-1-carboxylic acid: Lacks the prop-2-yn-1-yl group.
Uniqueness
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
4-propan-2-yl-1-prop-2-ynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-4-7-13(12(14)15)8-5-11(6-9-13)10(2)3/h1,10-11H,5-9H2,2-3H3,(H,14,15) |
Clé InChI |
XLJMPTRIKCQELA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)(CC#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
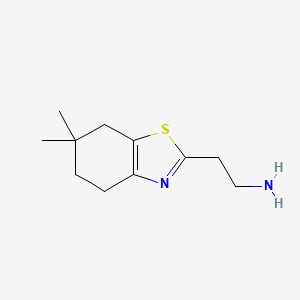
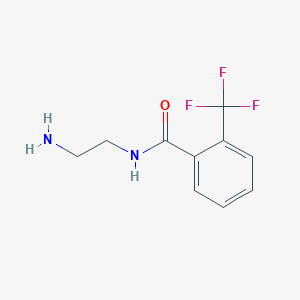
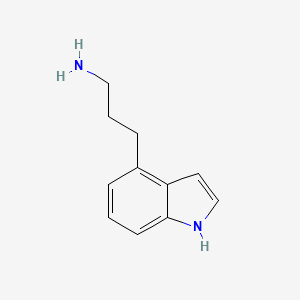
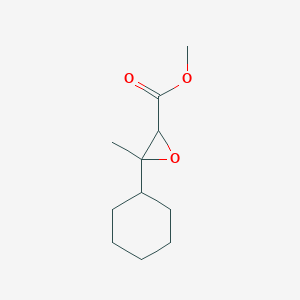
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
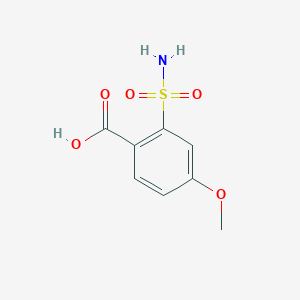
![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)

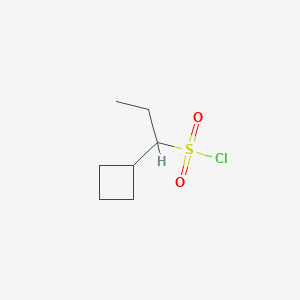



![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
